Pcsk9-IN-9

Description

Structure

3D Structure

Properties

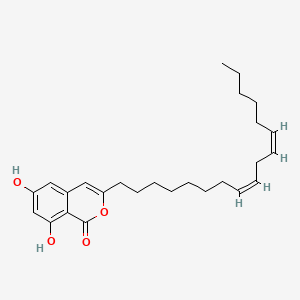

Molecular Formula |

C26H36O4 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

3-[(8Z,11Z)-heptadeca-8,11-dienyl]-6,8-dihydroxyisochromen-1-one |

InChI |

InChI=1S/C26H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-21-18-22(27)20-24(28)25(21)26(29)30-23/h6-7,9-10,18-20,27-28H,2-5,8,11-17H2,1H3/b7-6-,10-9- |

InChI Key |

GBRDEOUDJNNCSA-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of PCSK9 and its Role in Cholesterol Homeostasis

An in-depth analysis of scientific literature and patent databases did not yield specific information on a compound designated "Pcsk9-IN-9". This nomenclature likely refers to a proprietary, internal research compound that has not been publicly disclosed. However, the broader field of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibition represents a landmark achievement in cardiovascular drug discovery. This technical guide provides a comprehensive overview of the discovery of PCSK9 as a therapeutic target and the subsequent development of its inhibitors, tailored for researchers, scientists, and drug development professionals.

The journey to targeting PCSK9 began in 2003 when French researchers identified gain-of-function mutations in the PCSK9 gene as a cause of autosomal dominant hypercholesterolemia, a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol.[1][2][3] This discovery pinpointed PCSK9 as a key regulator of cholesterol metabolism.[1] Subsequent studies revealed that PCSK9 is a serine protease that is highly expressed in the liver.[4][5][6] It is synthesized as a zymogen that undergoes autocatalytic cleavage in the endoplasmic reticulum before being secreted.[1][7]

Further research elucidated that circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on the surface of hepatocytes.[8] This binding prevents the LDLR from recycling back to the cell surface after it has delivered LDL cholesterol into the cell. Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes.[4][5][9] The reduction in the number of LDLRs on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher circulating LDL-C levels.[4][9][10] Conversely, loss-of-function mutations in PCSK9 were found to be associated with low LDL-C levels and a reduced risk of cardiovascular disease, providing strong genetic validation for PCSK9 as a therapeutic target.[2][5][11]

Mechanism of Action of PCSK9

The primary mechanism by which PCSK9 increases circulating LDL cholesterol is through the degradation of the LDL receptor. By inhibiting PCSK9, more LDL receptors are available on the surface of liver cells to remove LDL cholesterol from the blood.

References

- 1. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9: From Discovery and Validation to Therapy - American College of Cardiology [acc.org]

- 3. ahajournals.org [ahajournals.org]

- 4. nps.org.au [nps.org.au]

- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK 9 Inhibitors: A Short History and a New Era of Lipid-lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]

- 11. PCSK9 - Wikipedia [en.wikipedia.org]

Isocoumarin Compounds as Potent Inhibitors of PCSK9: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Isocoumarin Compounds as a Novel Class of PCSK9 Inhibitors for the Management of Hypercholesterolemia.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 has been clinically validated as an effective strategy for lowering LDL-C. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the search for small-molecule inhibitors offers the potential for orally bioavailable and more cost-effective therapeutic options. This technical guide focuses on the emerging class of isocoumarin compounds as promising small-molecule inhibitors of PCSK9. We will delve into their mechanism of action, present quantitative data on their inhibitory activity, detail relevant experimental protocols, and provide visual representations of the key biological pathways and experimental workflows.

Mechanism of Action: Isocoumarins and the Regulation of PCSK9 Expression

Current research indicates that certain isocoumarin compounds exert their PCSK9-inhibitory effects primarily by modulating the expression of the PCSK9 gene. The signaling pathway leading to PCSK9 transcription is a key target for these compounds.

Figure 1: Simplified signaling pathway of PCSK9 gene expression and the inhibitory action of isocoumarin compounds.

As depicted in Figure 1, transcription factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α) are key activators of PCSK9 gene transcription. Isocoumarin compounds have been shown to downregulate the expression of these transcription factors, leading to a subsequent reduction in PCSK9 mRNA and protein levels. This ultimately results in increased LDLR availability on the hepatocyte surface and enhanced LDL-C clearance.

Quantitative Data on Isocoumarin-Mediated PCSK9 Inhibition

Recent studies have identified naturally occurring isocoumarins with significant inhibitory effects on PCSK9 mRNA expression. The following table summarizes the quantitative data from a key study on isocoumarins isolated from the roots of Lysimachia vulgaris.[1][2]

| Compound Name | Structure | Target | Assay Type | Cell Line | IC50 (µM) |

| 8′Z,11′Z-octadecadienyl-6,8-dihydroxyisocoumarin | (Structure not available in search results) | PCSK9 mRNA expression | qRT-PCR | HepG2 | 11.9[1] |

| 5-O-methylembelin (a benzoquinone derivative studied alongside the isocoumarins) | (Structure not available in search results) | PCSK9 mRNA expression | qRT-PCR | HepG2 | 4.9[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of isocoumarin compounds as PCSK9 inhibitors.

PCSK9 mRNA Expression Analysis by qRT-PCR

This protocol is adapted from studies evaluating the effect of natural compounds on PCSK9 gene expression in hepatocyte-derived cells.[1][2]

Figure 2: Experimental workflow for quantifying PCSK9 mRNA expression using qRT-PCR.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach a suitable confluency.

-

Compound Treatment: Cells are then treated with varying concentrations of the isocoumarin test compounds or a vehicle control for a specified period, typically 24 hours.

-

Total RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template in a qPCR reaction with primers specific for the human PCSK9 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of PCSK9 mRNA is calculated using the comparative Ct (ΔΔCt) method.

PCSK9-LDLR Binding Assay

This is a crucial in vitro assay to determine if a compound directly interferes with the interaction between PCSK9 and the LDLR. The following is a generalized protocol based on commercially available assay kits.

Methodology:

-

Plate Coating: A 96-well plate is coated with recombinant LDLR protein.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Compound Incubation: The test isocoumarin compounds are pre-incubated with biotinylated recombinant PCSK9 protein.

-

Binding Reaction: The PCSK9-compound mixture is added to the LDLR-coated plate and incubated to allow for binding.

-

Detection: The plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PCSK9.

-

Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader. A decrease in signal in the presence of the test compound indicates inhibition of the PCSK9-LDLR interaction.

Cellular LDL Uptake Assay

This functional cell-based assay measures the downstream effect of PCSK9 inhibition, which is an increase in cellular LDL uptake.

Figure 3: Experimental workflow for the cellular LDL uptake assay.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured and then treated with the isocoumarin test compounds for a sufficient duration to modulate PCSK9 levels.

-

LDL Incubation: The cells are then incubated with fluorescently labeled LDL (e.g., DiI-LDL) for a few hours to allow for receptor-mediated endocytosis.

-

Washing: The cells are thoroughly washed to remove any unbound fluorescent LDL.

-

Fluorescence Quantification: The intracellular fluorescence is quantified using a fluorescence plate reader or visualized using fluorescence microscopy. An increase in intracellular fluorescence in compound-treated cells compared to control cells indicates enhanced LDL uptake.

Structure-Activity Relationship (SAR) and Future Directions

The current body of research on isocoumarins as PCSK9 inhibitors is in its early stages, with a primary focus on naturally occurring compounds that inhibit PCSK9 expression. The structure-activity relationships are not yet well-defined. Future research should focus on the following areas:

-

Synthesis of Isocoumarin Libraries: The synthesis and screening of a diverse library of isocoumarin analogs are crucial to establish a robust SAR. Modifications to the isocoumarin core at various positions will help in identifying the key structural features required for potent PCSK9 inhibition.

-

Elucidation of Direct Binding: Investigating whether isocoumarin derivatives can directly bind to PCSK9 and inhibit its interaction with the LDLR is a critical next step. This will require the use of biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

-

In Vivo Efficacy Studies: Promising isocoumarin candidates should be evaluated in animal models of hypercholesterolemia to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

Isocoumarin compounds represent a novel and promising class of small-molecule inhibitors of PCSK9. The initial findings demonstrating their ability to downregulate PCSK9 mRNA expression provide a strong foundation for further drug discovery and development efforts. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of isocoumarin derivatives. Continued research in this area, particularly the exploration of synthetic libraries and the elucidation of direct binding mechanisms, holds the potential to deliver novel, orally bioavailable therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

- 1. Isocoumarins and Benzoquinones with Their Proprotein Convertase Subtilisin/Kexin Type 9 Expression Inhibitory Activities from Dried Roots of Lysimachia vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocoumarins and Benzoquinones with Their Proprotein Convertase Subtilisin/Kexin Type 9 Expression Inhibitory Activities from Dried Roots of Lysimachia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Pcsk9-IN-9 on SREBP2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, primarily through its role in the degradation of the low-density lipoprotein receptor (LDLR). Consequently, inhibition of PCSK9 is a validated therapeutic strategy for hypercholesterolemia. This technical guide provides an in-depth analysis of the mechanism of action of a novel, natural isocoumarin compound, Pcsk9-IN-9, with a specific focus on its effects on the sterol regulatory element-binding protein 2 (SREBP2) signaling pathway. This compound has been identified as an inhibitor of PCSK9, IDOL, and SREBP2 mRNA expression. This document collates the available quantitative data, details the experimental methodologies utilized in its characterization, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a naturally occurring isocoumarin, identified as 8'Z,11'Z-octadecadienyl-6,8-dihydroxyisocoumarin. It was isolated from the dried roots of Lysimachia vulgaris.[1][2] This compound has demonstrated inhibitory effects on the mRNA expression of key regulators of cholesterol metabolism, including PCSK9 and SREBP2.[1][2]

Core Mechanism of Action: Regulation of the SREBP2 Pathway

The primary mechanism through which this compound exerts its effects on cholesterol metabolism is by modulating the SREBP2 signaling pathway. SREBP2 is a master transcription factor that governs the expression of genes involved in cholesterol synthesis and uptake, most notably the LDL receptor (LDLR) and PCSK9 itself.

Inhibition of SREBP2 mRNA Expression

Experimental evidence from studies conducted in human hepatoma (HepG2) cells has shown that this compound directly inhibits the mRNA expression of SREBP2.[1][2] By downregulating the transcription of the master regulator, this compound initiates a cascade of downstream effects that ultimately lead to a reduction in PCSK9 levels.

Downstream Effects on PCSK9 and IDOL

The inhibition of SREBP2 by this compound leads to a subsequent decrease in the transcription of its target genes, including PCSK9.[1][2] Furthermore, this compound has also been observed to inhibit the mRNA expression of the Inducible Degrader of the LDLR (IDOL), another E3 ubiquitin ligase that mediates LDLR degradation, albeit through a different mechanism than PCSK9.[1][2]

The coordinated downregulation of both SREBP2 and PCSK9 by this compound represents a multifaceted approach to increasing LDLR availability and thereby enhancing the clearance of LDL cholesterol from the circulation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound's activity.

Table 1: Inhibitory Activity of this compound

| Target | Metric | Value | Cell Line |

| PCSK9 mRNA Expression | IC50 | 11.9 μM | HepG2 |

Table 2: Effect of this compound on mRNA Expression Levels in HepG2 Cells

| Gene | Concentration of this compound | Incubation Time | Result |

| PCSK9 | 20 μM | 24 hours | Suppression of mRNA level |

| IDOL | 20 μM | 24 hours | Inhibition of mRNA expression |

| SREBP2 | 20 μM | 24 hours | Inhibition of mRNA expression |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Action of this compound on the SREBP2 Pathway.

Caption: Experimental Workflow for mRNA Expression Analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[2]

Cell Culture

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Treatment with this compound

-

HepG2 cells were seeded in appropriate culture plates and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing this compound at the desired concentrations (e.g., 20 μM for mRNA expression analysis).

-

A vehicle control (e.g., DMSO) was run in parallel.

-

Cells were incubated with the compound for a specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

-

RNA Isolation: Total RNA was extracted from treated and control HepG2 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

PCR Amplification: qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for PCSK9, IDOL, SREBP2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method, with the expression levels in the vehicle-treated cells set as the baseline.

Discussion and Future Directions

This compound presents a compelling profile as a multi-target inhibitor of key regulators in cholesterol homeostasis. Its ability to suppress the mRNA expression of not only PCSK9 but also its master transcriptional regulator, SREBP2, suggests a potent and potentially more sustained effect on lowering LDL cholesterol. The additional inhibition of IDOL mRNA further contributes to its profile as a comprehensive modulator of LDLR degradation pathways.

Future research should focus on elucidating the precise molecular interactions through which this compound downregulates the transcription of these key genes. Investigating the in vivo efficacy and safety of this compound in animal models of hypercholesterolemia will be a critical next step in evaluating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and specific analogs.

Conclusion

This compound is a novel natural product that inhibits the SREBP2 signaling pathway, leading to the downregulation of PCSK9 and IDOL mRNA expression. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental context necessary for researchers and drug development professionals to understand and potentially advance the study of this promising compound. The multifaceted mechanism of action of this compound highlights the potential for developing new classes of oral, small-molecule therapeutics for the management of hypercholesterolemia and associated cardiovascular diseases.

References

The Role of a Novel PCSK9 Inhibitor, Pcsk9-IN-9, in the Regulation of IDOL Expression: A Technical Overview

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL) are key post-transcriptional regulators of the Low-Density Lipoprotein Receptor (LDLR), a critical component in maintaining cholesterol homeostasis. While both pathways culminate in LDLR degradation, they operate through distinct mechanisms. This technical guide explores the hypothetical role of a novel small molecule inhibitor of PCSK9, designated Pcsk9-IN-9, in the modulation of IDOL expression. It is important to note that "this compound" is a designation for a hypothetical compound used here for illustrative purposes, as no specific public domain data exists for a molecule with this name directly linking it to IDOL expression. This document outlines a plausible indirect mechanism, supported by hypothetical data and established experimental protocols, by which inhibition of PCSK9 could lead to a downstream reduction in IDOL expression, potentially through feedback mechanisms involving the Liver X Receptor (LXR) signaling pathway. The methodologies and data presented herein provide a framework for investigating the potential crosstalk between the PCSK9 and IDOL pathways in the context of novel therapeutic development.

Introduction: PCSK9 and IDOL in LDLR Regulation

The clearance of circulating low-density lipoprotein cholesterol (LDL-C) is primarily mediated by the hepatic LDLR. The cell surface abundance of LDLR is tightly regulated to maintain cholesterol balance. Two major pathways for LDLR degradation have been identified:

-

The PCSK9 Pathway: Secreted PCSK9 binds to the extracellular domain of the LDLR on the cell surface.[1][2][3][4][5] The PCSK9-LDLR complex is then internalized, and PCSK9 prevents the recycling of the LDLR back to the cell surface, instead targeting it for degradation in the lysosome.[6][7][8]

-

The IDOL Pathway: IDOL, an E3 ubiquitin ligase, is transcriptionally activated by the Liver X Receptor (LXR) in response to increased intracellular cholesterol levels.[9] IDOL acts intracellularly, promoting the ubiquitination of the LDLR's cytoplasmic tail, which also marks the receptor for lysosomal degradation.[2][9]

Given their distinct mechanisms, the potential for interplay between these two pathways presents an intriguing area for therapeutic exploration. This guide focuses on a hypothetical PCSK9 inhibitor, this compound, and its potential indirect effect on IDOL expression.

Hypothetical Mechanism of Action: this compound and IDOL Expression

We hypothesize that this compound, by inhibiting the interaction between PCSK9 and LDLR, increases the cell surface population of LDLR. This enhanced LDLR activity would lead to increased uptake of LDL-C into the cell. The resulting rise in intracellular cholesterol would typically activate the LXR pathway, leading to an upregulation of IDOL as a feedback mechanism to downregulate LDLR.

However, a sustained and potent inhibition of the primary LDLR degradation pathway (PCSK9) by this compound could lead to a state of cellular cholesterol re-equilibration. In this scenario, the cellular machinery may adapt to the persistent high levels of LDLR by downregulating alternative degradation pathways. One plausible mechanism for this is the modulation of LXR activity or its downstream targets, leading to a compensatory decrease in IDOL expression.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from in-vitro studies on the effect of this compound on IDOL expression in a human hepatocyte cell line (HepG2).

Table 1: Effect of this compound on IDOL mRNA Expression in HepG2 Cells

| This compound Concentration (nM) | IDOL mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.12 |

| 1 | 0.95 | 0.10 |

| 10 | 0.82 | 0.09 |

| 100 | 0.65 | 0.07 |

| 1000 | 0.48 | 0.05 |

| IC50 | ~850 nM |

Table 2: Effect of this compound on IDOL and LDLR Protein Levels in HepG2 Cells

| This compound Concentration (nM) | IDOL Protein Level (% of Vehicle) | LDLR Protein Level (% of Vehicle) |

| 0 (Vehicle) | 100% | 100% |

| 10 | 92% | 135% |

| 100 | 75% | 210% |

| 1000 | 55% | 280% |

Detailed Experimental Protocols

The following are standard protocols that would be employed to generate the data presented above and to further investigate the mechanism of action.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with serum-free medium containing varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR) for IDOL mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated HepG2 cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for IDOL and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative expression of IDOL mRNA is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.

Western Blotting for IDOL and LDLR Protein Levels

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IDOL, LDLR, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

LXR Luciferase Reporter Assay

-

Transfection: HepG2 cells are co-transfected with an LXR-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After transfection, cells are treated with this compound, a known LXR agonist (positive control), or vehicle.

-

Luciferase Assay: Cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Established PCSK9 and IDOL pathways for LDLR degradation.

Caption: Hypothetical mechanism of this compound on IDOL expression.

Caption: Workflow for validating the effect of this compound on IDOL.

Conclusion and Future Directions

This technical guide puts forth a hypothetical framework for the investigation of a novel PCSK9 inhibitor, this compound, on the expression of IDOL. The proposed indirect mechanism, mediated by changes in intracellular cholesterol and subsequent modulation of the LXR pathway, provides a testable hypothesis. The outlined experimental protocols represent standard, robust methods to quantify changes in IDOL gene and protein expression.

Future research should focus on validating these initial findings using primary human hepatocytes and in vivo models. A deeper mechanistic understanding will require investigating the specific effects on LXR nuclear translocation, its binding to target gene promoters, and the potential involvement of other cholesterol-sensing pathways. Elucidating the crosstalk between the PCSK9 and IDOL pathways could unveil novel strategies for comprehensive LDLR regulation and the management of hypercholesterolemia.

References

- 1. The discovery of PCSK9 inhibitors: A tale of creativity and multifaceted translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. PCSK9-mediated degradation of the LDL receptor generates a 17 kDa C-terminal LDL receptor fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of PCSK9 and IDOL in the pathogenesis of acquired LDL receptor deficiency and hypercholesterolemia in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Pcsk9-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of Pcsk9-IN-9, a novel, naturally derived isocoumarin. The data herein is collated from foundational preclinical research, offering insights into its mechanism of action and potential as a modulator of key proteins in cholesterol homeostasis.

Core Efficacy Data

This compound has been identified as an inhibitor of the mRNA expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) receptor levels. The following table summarizes the quantitative data from in vitro studies.

| Parameter | Compound | Cell Line | Value | Assay Type | Reference |

| IC50 | This compound | HepG2 | 11.9 μM | PCSK9 mRNA Expression | [1][2][3] |

| mRNA Inhibition | This compound | HepG2 | Significant at 20 μM | PCSK9, IDOL, SREBP2 mRNA Expression | [1][2] |

| Protein Expression | This compound | HepG2 | Slight Upregulation | PCSK9 and IDOL Protein Levels | [3] |

| LDLR Protein Level | This compound | HepG2 | No significant change | LDLR Protein Expression | [3] |

Mechanism of Action

This compound primarily acts by inhibiting the transcription of the PCSK9 gene, leading to a reduction in PCSK9 mRNA levels.[1][2] This, in theory, should lead to decreased translation of the PCSK9 protein, thereby preventing the degradation of LDL receptors and promoting the clearance of LDL-cholesterol from the circulation. However, initial studies have paradoxically observed a slight increase in the mature form of the PCSK9 protein after treatment with this compound.[3] The compound also demonstrates inhibitory effects on the mRNA expression of Inducible Degrader of the LDL Receptor (IDOL) and Sterol Regulatory Element-Binding Protein 2 (SREBP2), suggesting a broader impact on lipid metabolism pathways.[1][2]

References

Pcsk9-IN-9: A Novel Modulator of Cholesterol Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily through its role in the degradation of the Low-Density Lipoprotein Receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for the management of hypercholesterolemia. Pcsk9-IN-9 is a naturally occurring isocoumarin that has been identified as an inhibitor of PCSK9. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, effects on cholesterol metabolism, and potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.

Introduction

Cardiovascular disease remains a leading cause of mortality worldwide, with elevated low-density lipoprotein cholesterol (LDL-C) being a major risk factor. The discovery of PCSK9 and its critical role in LDL-C regulation has revolutionized the field of lipid management. PCSK9 binds to the LDLR on the surface of hepatocytes, promoting its internalization and degradation in lysosomes. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.

This compound is a small molecule inhibitor of natural origin, classified as an isocoumarin.[1][2][3] It has been shown to modulate cholesterol metabolism through a multi-faceted mechanism, primarily by inhibiting PCSK9.[1][2][4] This guide will delve into the molecular mechanisms of this compound and summarize the available data on its biological activity.

Mechanism of Action

This compound exerts its effects on cholesterol metabolism through the inhibition of several key proteins involved in lipid homeostasis.

-

Direct PCSK9 Inhibition: this compound directly inhibits the activity of PCSK9 with an IC50 value of 11.9 μM.[1][2] By inhibiting PCSK9, this compound prevents the degradation of the LDLR, leading to increased recycling of the receptor to the hepatocyte surface and enhanced clearance of LDL-C from the bloodstream.

-

Transcriptional Regulation: this compound has been shown to inhibit the mRNA expression of not only PCSK9 but also Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL) and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[1][2]

-

IDOL: IDOL is an E3 ubiquitin ligase that also promotes the degradation of the LDLR, albeit through a mechanism distinct from that of PCSK9. Inhibition of IDOL expression by this compound would further contribute to increased LDLR levels.

-

SREBP2: SREBP2 is a master transcriptional regulator of cholesterol biosynthesis and uptake.[5] While inhibition of SREBP2 might seem counterintuitive for a cholesterol-lowering agent, it's important to note that this compound is reported to specifically inhibit SREBP2 mRNA expression and not that of SREBP1, which is more involved in fatty acid synthesis.[5][6] This selective action may have complex effects on overall cholesterol homeostasis that require further investigation.

-

The multi-target activity of this compound suggests a comprehensive approach to lowering LDL-C by both preventing LDLR degradation and modulating the primary regulator of cholesterol synthesis.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches related to this compound, the following diagrams have been generated using Graphviz (DOT language).

Quantitative Data Summary

Currently, detailed in vivo quantitative data on the effects of this compound on plasma cholesterol levels are not extensively available in the public domain. The primary reported quantitative value is its in vitro potency.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| PCSK9 | Biochemical Assay | IC50 | 11.9 µM | [1][2] |

Further studies are required to determine the in vivo efficacy of this compound on LDL-C, total cholesterol, and HDL-C levels.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following represent standard methodologies that would be employed to evaluate its activity.

In Vitro PCSK9 Inhibition Assay

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay can be used to measure the proteolytic activity of recombinant PCSK9 on a fluorogenic peptide substrate.

-

Methodology:

-

Recombinant human PCSK9 is incubated with a FRET-labeled peptide substrate in a suitable buffer system.

-

This compound at various concentrations is added to the reaction mixture.

-

The cleavage of the substrate by PCSK9 results in a change in fluorescence, which is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.

-

Cellular Assays in HepG2 Cells

-

Principle: HepG2 cells, a human hepatoma cell line, are commonly used to study cholesterol metabolism as they express LDLR and PCSK9.

-

Methodology for mRNA and Protein Analysis:

-

HepG2 cells are cultured to confluency and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

For mRNA analysis, total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR (RT-qPCR) is performed using primers specific for PCSK9, IDOL, SREBP2, and LDLR.

-

For protein analysis, cell lysates are prepared, and Western blotting is performed using antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin).

-

In Vivo Efficacy in a Hypercholesterolemic Mouse Model

-

Principle: To assess the in vivo lipid-lowering effects of this compound, a suitable animal model, such as C57BL/6J mice on a high-fat diet or LDLR-deficient mice, would be utilized.

-

Methodology:

-

Mice are fed a high-fat/high-cholesterol diet to induce hypercholesterolemia.

-

Animals are randomized into vehicle control and treatment groups receiving different doses of this compound (e.g., via oral gavage) for a defined period (e.g., 4 weeks).

-

Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays.

-

At the end of the treatment period, liver tissue can be harvested to assess the protein levels of LDLR and other relevant targets.

-

Therapeutic Potential and Future Directions

This compound represents a promising small molecule approach to PCSK9 inhibition. Its natural origin may offer advantages in terms of bioavailability and safety profiles, although this requires extensive investigation. The multi-targeting nature of this compound, affecting PCSK9, IDOL, and SREBP2, could potentially lead to a more potent lipid-lowering effect compared to agents that target only a single pathway.

Future research should focus on:

-

In vivo efficacy studies: Comprehensive studies in relevant animal models are necessary to establish the dose-dependent effects of this compound on plasma lipid profiles.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

-

Selectivity and off-target effects: A thorough investigation of the broader pharmacological profile of this compound is needed to identify any potential off-target liabilities.

-

Structural optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a novel, naturally derived isocoumarin that modulates cholesterol metabolism through the inhibition of PCSK9, IDOL, and SREBP2. Its ability to increase LDLR levels through multiple mechanisms makes it an interesting candidate for the development of new oral therapies for hypercholesterolemia. While the currently available data is limited, it provides a strong rationale for further preclinical investigation of this compound and its derivatives as a potential new class of lipid-lowering agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting cholesterol homeostasis through inhibiting SREBP-2: An Achilles’ heel for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reply to “Targeting cholesterol homeostasis through inhibiting: An Achilles’ heel for glioblastoma?” - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Transcriptional Inhibition by a Novel Small-Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-cholesterol and reducing cardiovascular disease risk. While monoclonal antibodies targeting circulating PCSK9 have proven effective, there is a significant interest in the development of orally bioavailable small-molecule inhibitors. This guide details the transcriptional inhibition of PCSK9 by a novel small-molecule inhibitor, focusing on its mechanism of action, experimental validation, and quantitative effects. This molecule, identified through high-throughput screening, has been shown to suppress PCSK9 expression at the gene level, offering a distinct therapeutic approach.

Core Mechanism of Transcriptional Inhibition

The primary mechanism by which the small-molecule inhibitor suppresses PCSK9 is through the modulation of key transcription factors that regulate the PCSK9 gene promoter. Specifically, the inhibitor has been shown to influence the activity of Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead box O transcription factors (FoxO1/3).

Signaling Pathway of PCSK9 Transcriptional Regulation

The expression of the PCSK9 gene is under the control of several transcription factors, with Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and HNF1α being the most critical. SREBP-2 is a master regulator of cholesterol metabolism, and its activation leads to the upregulation of both LDLR and PCSK9 transcription. HNF1α acts synergistically with SREBP-2 to enhance PCSK9 expression. The novel small-molecule inhibitor disrupts this process by modulating the activity of HNF1α and promoting the nuclear localization of FoxO1/3, which are known to repress HNF1α activity.

Methodological & Application

Probing PCSK9 Inhibition In Vitro: Detailed Application Notes and Protocols for Pcsk9-IN-9

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of Pcsk9-IN-9, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). These protocols are designed to guide researchers in assessing the potency and mechanism of action of this compound and other similar compounds.

Introduction to PCSK9 and its Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][4][5] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for cardiovascular disease.[3][5]

Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. Small molecule inhibitors like this compound represent a promising therapeutic modality. The following protocols describe standard in vitro assays to quantify the inhibitory activity of such compounds.

PCSK9 Signaling Pathway

The interaction between PCSK9 and the LDLR is a critical step in the regulation of cholesterol levels. The following diagram illustrates this pathway.

Caption: PCSK9-mediated degradation of the LDL receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. For comparison, data for a known reference inhibitor, Compound X, is also included.

Note: The data for this compound is illustrative due to the absence of publicly available information.

Table 1: Biochemical Assay - PCSK9-LDLR Binding Inhibition

| Compound | IC50 (nM) [TR-FRET Assay] |

| This compound | 150 |

| Compound X | 50 |

Table 2: Cell-Based Assay - Inhibition of PCSK9-Mediated LDL Uptake Reduction

| Compound | EC50 (nM) [HepG2 Cells] |

| This compound | 350 |

| Compound X | 120 |

Experimental Protocols

Protocol 1: PCSK9-LDLR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between PCSK9 and the LDLR ectodomain.

Experimental Workflow:

Caption: Workflow for the PCSK9-LDLR TR-FRET assay.

Materials:

-

PCSK9-LDLR TR-FRET Assay Kit (e.g., from BPS Bioscience)[6]

-

Biotinylated human PCSK9

-

Europium-labeled human LDLR ectodomain

-

Dye-labeled acceptor (e.g., streptavidin-d2)

-

Assay Buffer

-

384-well low-volume white microplates

-

Test compound (this compound) and reference inhibitor

-

TR-FRET compatible microplate reader

Procedure:

-

Prepare a serial dilution of this compound and the reference inhibitor in assay buffer.

-

To a 384-well plate, add 2 µL of the diluted compounds. For controls, add 2 µL of assay buffer (for no inhibition) and 2 µL of a saturating concentration of a known inhibitor (for maximum inhibition).

-

Prepare a master mix of the detection reagents according to the kit manufacturer's instructions. This typically involves diluting the biotinylated PCSK9, Eu-labeled LDLR, and dye-labeled acceptor in assay buffer.

-

Add 18 µL of the master mix to each well of the assay plate.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based LDL Uptake Assay

This functional assay assesses the ability of a test compound to rescue the PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as human hepatoma HepG2 cells.[7]

Experimental Workflow:

Caption: Workflow for the cell-based LDL uptake assay.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human PCSK9 protein

-

Fluorescently labeled LDL (e.g., Bodipy-FL-LDL)

-

96-well black, clear-bottom tissue culture plates

-

Test compound (this compound) and reference inhibitor

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or high-content imaging system

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer the next day.[7]

-

The following day, remove the culture medium and replace it with a serum-free medium containing a fixed concentration of recombinant PCSK9 and a serial dilution of this compound or the reference inhibitor.[7] Include control wells with no PCSK9 (baseline LDL uptake) and PCSK9 with no inhibitor (maximum reduction in LDL uptake).

-

Incubate the cells for 16-24 hours at 37°C and 5% CO2.

-

Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL.[7]

-

Incubate for 4 hours at 37°C to allow for LDL uptake.[7]

-

Wash the cells three times with PBS to remove any unbound fluorescent LDL.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader. Alternatively, cells can be fixed and imaged using a high-content imager to visualize and quantify LDL uptake.

-

Plot the fluorescence intensity against the compound concentration to determine the EC50 value, which represents the concentration at which the compound restores 50% of the LDL uptake inhibited by PCSK9.

References

- 1. Naturally Occurring PCSK9 Inhibitors: An Updated Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Recent Update on PCSK9 and Platelet Activation Experimental Research Methods: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Pcsk9-IN-9 in HepG2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation within lysosomes.[2][3] The resulting reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[3][4][5]

Pcsk9-IN-9 is a naturally occurring isocoumarin that has been identified as an inhibitor of PCSK9.[6] It has been shown to suppress the mRNA expression of PCSK9, as well as IDOL (Inducible Degrader of the LDLR) and SREBP2 (Sterol Regulatory Element-Binding Protein 2), in HepG2 cells.[6] With an IC50 value of 11.9 μM for PCSK9 inhibition, this compound presents a valuable tool for studying the regulation of cholesterol metabolism and for the development of novel therapeutic strategies to lower LDL-C.[6]

These application notes provide detailed protocols for the use of this compound in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and cholesterol metabolism.

Mechanism of Action: The PCSK9 Signaling Pathway

The diagram below illustrates the canonical pathway of PCSK9-mediated LDLR degradation and the proposed mechanism of action for this compound.

References

- 1. PCSK9 (Proprotein convertase subtilisin/kexin type 9, PCSK9) | BioVendor R&D [biovendor.com]

- 2. nps.org.au [nps.org.au]

- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Pcsk9-IN-9 in Cellular Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, which leads to the degradation of the LDLR in lysosomes.[2][3] This reduction in LDLR density on the cell surface results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels.[1][2] Gain-of-function mutations in PCSK9 are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular disease.[4][5] Consequently, inhibiting PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia.

Pcsk9-IN-9 is a potent, cell-permeable small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cellular assays, specifically focusing on its ability to block PCSK9-mediated LDLR degradation and restore LDL uptake in cultured cells.

Mechanism of Action

This compound disrupts the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By preventing this interaction, this compound preserves LDLR integrity, allowing it to be recycled back to the cell surface for continued clearance of LDL-C from the extracellular environment.

Caption: PCSK9 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in HepG2 cells using a fluorescently labeled LDL uptake assay following treatment with recombinant human PCSK9. The following table summarizes the key quantitative data.

| Parameter | This compound |

| Cell Line | HepG2 |

| Assay Type | Fluorescent LDL Uptake |

| PCSK9 Concentration | 10 µg/mL |

| Incubation Time | 4 hours |

| IC50 | 75 nM |

| Positive Control | Anti-PCSK9 Antibody (e.g., Evolocumab) |

| Negative Control | DMSO |

Experimental Protocols

Protocol 1: PCSK9-Mediated Inhibition of LDL Uptake in HepG2 Cells

This protocol details a cell-based functional assay to determine the potency of this compound in preventing PCSK9-mediated degradation of LDLR, measured by the uptake of fluorescently labeled LDL.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

DMEM (high glucose) with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant Human PCSK9 Protein

-

Fluorescently Labeled LDL (e.g., DiI-LDL)

-

This compound

-

Positive Control: Anti-PCSK9 neutralizing antibody

-

Vehicle Control: DMSO

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in complete medium until they reach 80-90% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 2.5 x 104 cells per well in a 96-well clear-bottom black plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free DMEM to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Prepare solutions for controls: serum-free DMEM with 0.1% DMSO (vehicle), and serum-free DMEM with a known concentration of anti-PCSK9 antibody (positive control).

-

-

PCSK9 and Compound Incubation:

-

Aspirate the culture medium from the wells.

-

Add 50 µL of the prepared this compound dilutions or controls to the respective wells.

-

Immediately add 50 µL of serum-free DMEM containing 20 µg/mL recombinant human PCSK9 to all wells except the "no PCSK9" control. This results in a final PCSK9 concentration of 10 µg/mL.

-

Incubate the plate at 37°C, 5% CO2 for 4 hours.

-

-

LDL Uptake:

-

Following the incubation, add 10 µL of medium containing fluorescently labeled LDL to each well for a final concentration of 10 µg/mL.

-

Incubate for an additional 2-4 hours at 37°C, 5% CO2.

-

-

Measurement:

-

Aspirate the medium containing DiI-LDL.

-

Gently wash the cells twice with 100 µL of phosphate-buffered saline (PBS).

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 549 nm/565 nm for DiI).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with no cells.

-

Normalize the data: Set the fluorescence of the "no PCSK9" control as 100% uptake and the vehicle control (with PCSK9) as 0% of protected uptake.

-

Plot the normalized fluorescence against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).

-

Caption: Experimental workflow for assessing this compound activity.

References

Application Notes and Protocols: Pcsk9-IN-9

For Research Purposes Only

Introduction

Pcsk9-IN-9 is a naturally occurring isocoumarin that has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5][6][7][8] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol.[1][3][4][5] this compound presents a valuable tool for researchers studying cholesterol metabolism, cardiovascular diseases, and the development of small molecule PCSK9 inhibitors. These application notes provide detailed information and protocols for the use of this compound in a research setting.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Chemical Class | Isocoumarin |

| Appearance | Provided as a solid |

| Storage | Store at -20°C for long-term storage. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles. |

| Solubility | Soluble in DMSO. |

Biological Activity

This compound has been shown to inhibit the expression of PCSK9.[1][2][3][4][5][6][7][8] It also demonstrates inhibitory effects on the mRNA expression of IDOL (Inducible Degrader of the LDL Receptor) and SREBP2 (Sterol Regulatory Element-Binding Protein 2).[1][3][4][9]

Quantitative Data

| Parameter | Value | Cell Line |

| PCSK9 Inhibition (IC50) | 11.9 μM | HepG2 |

Data sourced from MedChemExpress product information, referencing Pel P, et al. Isocoumarins and Benzoquinones with Their Proprotein Convertase Subtilisin/Kexin Type 9 Expression Inhibitory Activities from Dried Roots of Lysimachia vulgaris. ACS Omega, 2022.[1]

Signaling Pathway

The following diagram illustrates the established signaling pathway of PCSK9 and the proposed mechanism of action for a PCSK9 inhibitor like this compound.

Caption: PCSK9 pathway and inhibition.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of this compound. Researchers should adapt these protocols based on their specific experimental needs and refer to the primary literature for more detailed methodologies.

In Vitro PCSK9 Inhibition Assay (ELISA-based)

This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the binding of PCSK9 to the LDL receptor.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain

-

96-well high-binding microplate

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Workflow Diagram:

Caption: In vitro PCSK9 inhibition ELISA workflow.

Procedure:

-

Coat the wells of a 96-well microplate with the LDLR-EGF-A domain overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

In separate wells, add a fixed concentration of recombinant PCSK9 protein pre-incubated with the different concentrations of this compound or vehicle control.

-

Incubate the plate for 1-2 hours at room temperature to allow for the binding of PCSK9 to the immobilized LDLR.

-

Wash the plate to remove unbound PCSK9.

-

Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based LDL Uptake Assay

This protocol measures the effect of this compound on the uptake of fluorescently labeled LDL by hepatocytes, which is an indicator of LDL receptor activity.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant human PCSK9 protein

-

Fluorescence microscope or plate reader

Workflow Diagram:

Caption: Cell-based LDL uptake assay workflow.

Procedure:

-

Seed HepG2 cells in a suitable multi-well plate (e.g., 24- or 96-well plate) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of recombinant PCSK9 protein. Include appropriate controls (vehicle, PCSK9 alone).

-

Incubate the cells for 24 to 48 hours.

-

Remove the treatment medium and add fresh medium containing fluorescently labeled LDL (e.g., DiI-LDL).

-

Incubate for 4 hours to allow for LDL uptake.

-

Wash the cells multiple times with PBS to remove any unbound DiI-LDL.

-

Quantify the intracellular fluorescence using a fluorescence microscope (for imaging) or a fluorescence plate reader.

-

Analyze the data to determine the effect of this compound on LDL uptake. An increase in fluorescence in the presence of this compound (compared to PCSK9-treated cells) indicates an increase in LDL receptor activity.

Gene Expression Analysis by qRT-PCR

This protocol is used to determine the effect of this compound on the mRNA expression levels of PCSK9, IDOL, and SREBP2.

Materials:

-

HepG2 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PCSK9, IDOL, SREBP2, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Logical Relationship Diagram:

Caption: Logic of gene expression analysis.

Procedure:

-

Seed HepG2 cells and treat with this compound as described in the LDL uptake assay.

-

After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using a suitable master mix and specific primers for the target genes (PCSK9, IDOL, SREBP2) and a housekeeping gene for normalization.

-

Analyze the resulting Ct values to determine the relative fold change in gene expression using a method such as the ΔΔCt method.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low signal in ELISA | - Inactive protein- Insufficient incubation times- Incorrect buffer composition | - Use freshly prepared or properly stored recombinant proteins.- Optimize incubation times.- Ensure the assay buffer is at the correct pH and composition. |

| High background in LDL uptake assay | - Incomplete washing- Non-specific binding of DiI-LDL | - Increase the number and stringency of wash steps.- Include a control with a known inhibitor of LDL uptake to assess non-specific binding. |

| Variability in qRT-PCR results | - Poor RNA quality- Inefficient cDNA synthesis- Primer-dimer formation | - Ensure RNA has a high A260/A280 ratio.- Use a high-quality reverse transcriptase.- Optimize primer concentrations and annealing temperature. |

Conclusion

This compound is a valuable research tool for investigating the PCSK9 pathway and its role in cholesterol metabolism. The provided protocols offer a starting point for characterizing the in vitro activity of this compound. For more detailed experimental conditions and data, researchers are encouraged to consult the primary literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying the Effects of Pcsk9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[[“]][4][5] This action reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1][6] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C.[5]

Pcsk9-IN-9 is a novel small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. These application notes provide a comprehensive experimental framework to characterize the biochemical and cellular activity of this compound, as well as its in vivo efficacy in a relevant animal model.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

The following diagram illustrates the mechanism by which PCSK9 promotes the degradation of the LDL receptor and how an inhibitor like this compound is expected to intervene.

Caption: PCSK9-mediated LDLR degradation and the inhibitory action of this compound.

Part 1: In Vitro Characterization of this compound

Application Note 1: Biochemical Confirmation of PCSK9-LDLR Interaction Inhibition

This protocol describes a biochemical assay to determine the ability of this compound to directly inhibit the binding of PCSK9 to the ectodomain of the LDLR. An ELISA-based format is used for high-throughput screening and determination of inhibitor potency (IC50).

Experimental Protocol 1: PCSK9-LDLR Binding ELISA

-

Plate Coating: Coat a 96-well high-binding microplate with the LDLR ectodomain (1-2 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with Blocking Buffer (PBS with 3% BSA) for 2 hours at room temperature.

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer (PBS with 1% BSA). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PCSK9 inhibitor antibody like alirocumab or evolocumab).

-

Incubation: Add the diluted this compound or controls to the wells, followed by the addition of His-tagged recombinant human PCSK9 (a final concentration of 0.5-1 µg/mL). Incubate for 2 hours at room temperature with gentle shaking.

-

Washing: Repeat the washing step as in step 2.

-

Detection: Add an HRP-conjugated anti-His antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Signal Development: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Table 1. Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | PCSK9-LDLR Binding | ELISA | [Insert Value] |

| Alirocumab | PCSK9-LDLR Binding | ELISA | [Insert Value] |

Part 2: Cell-Based Functional Assays

Application Note 2: Assessing the Effect of this compound on LDLR Levels and LDL Uptake

These protocols are designed to evaluate the functional consequences of PCSK9 inhibition by this compound in a cellular context. The primary endpoints are the restoration of cell-surface LDLR levels and the subsequent increase in LDL uptake in the presence of exogenous PCSK9. Human hepatoma cells (HepG2) are a suitable model as they endogenously express LDLR.[7]

Experimental Workflow: Cell-Based Assays

Caption: Workflow for cellular characterization of this compound.

Experimental Protocol 2.1: Western Blot for LDLR Protein Levels

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with recombinant human PCSK9 (e.g., 10 µg/mL) in the presence of a dose-range of this compound or vehicle control for 24 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the LDLR overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

-

Densitometry: Quantify the band intensity using software like ImageJ. Normalize LDLR band intensity to the loading control.

Experimental Protocol 2.2: Fluorescent LDL Uptake Assay

-

Cell Culture and Treatment: Seed HepG2 cells in a 24-well plate. Treat the cells with recombinant human PCSK9 (e.g., 10 µg/mL) and varying concentrations of this compound for 18-24 hours.

-

LDL Incubation: Remove the treatment medium and add fresh medium containing a fluorescently labeled LDL particle (e.g., DiI-LDL or BODIPY-LDL) at a concentration of 10-20 µg/mL. Incubate for 4 hours at 37°C.[8]

-

Cell Preparation for Flow Cytometry: Wash the cells twice with PBS to remove unbound LDL. Detach the cells using trypsin and resuspend in FACS buffer (PBS with 1% BSA).

-

Flow Cytometry: Analyze the cellular fluorescence using a flow cytometer.

-

Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each treatment condition. The increase in MFI corresponds to an increase in LDL uptake. Determine the EC50 value of this compound for restoring LDL uptake.

Data Presentation: Table 2. Cellular Activity of this compound in HepG2 Cells

| Parameter | Assay Type | EC50 (nM) | Max. Response (% of control) |

| LDLR Protein Level Restoration | Western Blot | [Insert Value] | [Insert Value] |

| LDL Uptake Restoration | Flow Cytometry | [Insert Value] | [InsertValue] |

Part 3: In Vivo Efficacy Studies

Application Note 3: Evaluating the Lipid-Lowering Efficacy of this compound in an Animal Model

To assess the in vivo effects of this compound, a humanized PCSK9 mouse model is recommended. These mice express human PCSK9, making them suitable for testing therapeutics that target the human protein.[9]

Experimental Protocol 3: In Vivo Efficacy in B-hPCSK9 Mice

-

Animal Model: Use male, 8-10 week old humanized B-hPCSK9 mice.[9]

-

Acclimatization and Diet: Acclimatize the mice for one week. To induce a hypercholesterolemic phenotype, place the mice on a Western-type diet (40% fat, 1.5% cholesterol) for 4 weeks prior to and throughout the study.[9]

-

Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control (e.g., saline or appropriate solvent)

-

This compound (multiple dose levels, e.g., 1, 5, 25 mg/kg)

-

Positive control (e.g., Alirocumab, 10 mg/kg, subcutaneous injection)

-

-

Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a period of 2-4 weeks.

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline (Day 0) and at specified time points post-treatment (e.g., Day 7, 14, and at termination).

-

Lipid Analysis: Separate plasma and measure total cholesterol (TC), LDL-C, and high-density lipoprotein cholesterol (HDL-C) using an automated biochemical analyzer.[9]

-

Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue.

-

Liver LDLR Analysis: Prepare liver lysates and perform a Western blot for LDLR protein levels as described in Protocol 2.1 to confirm the mechanism of action in vivo.

Data Presentation: Table 3. In Vivo Efficacy of this compound in Humanized PCSK9 Mice

| Treatment Group | Dose (mg/kg) | Change in LDL-C (%) from Baseline | Change in Total Cholesterol (%) from Baseline | Liver LDLR Protein Level (fold change vs. vehicle) |

| Vehicle | - | [Insert Value] | [Insert Value] | 1.0 |

| This compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 5 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 25 | [Insert Value] | [Insert Value] | [Insert Value] |

| Alirocumab | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

This document provides a structured and detailed guide for the preclinical characterization of this compound. By following these protocols, researchers can robustly determine the biochemical potency, cellular mechanism of action, and in vivo efficacy of this novel PCSK9 inhibitor. The data generated will be crucial for advancing this compound through the drug development pipeline.

References

- 1. nps.org.au [nps.org.au]

- 3. consensus.app [consensus.app]

- 4. The Emerging Role of PCSK9 Inhibitors in Preventive Cardiology | ECR Journal [ecrjournal.com]

- 5. heartcare.sydney [heartcare.sydney]

- 6. PCSK9 and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. A Systematic Approach to Assess the Activity and Classification of PCSK9 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocytogen.com [biocytogen.com]

Application Notes and Protocols for LDLR Protein Expression Analysis with Pcsk9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][4] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[2][3] Inhibition of PCSK9 is a validated therapeutic strategy to increase LDLR levels and thereby lower LDL-C.

This compound is a small molecule inhibitor of natural isocoumarin origin that has been identified as an inhibitor of PCSK9 expression.[4] Unlike monoclonal antibody inhibitors that bind to circulating PCSK9, this compound acts at the transcriptional level, inhibiting the mRNA expression of PCSK9, as well as Inducible Degrader of the LDLR (IDOL) and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[4][5][6] This application note provides an overview of this compound and detailed protocols for analyzing its effect on LDLR protein expression in a research setting.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Notes |

| IC50 for PCSK9 Inhibition | 11.9 μM | Not specified | This value likely represents the concentration for 50% inhibition of PCSK9 activity or expression. |

| PCSK9 mRNA Suppression | Suppression observed | HepG2 cells | Treatment with 20 μM of this compound for 24 hours suppressed PCSK9 mRNA levels.[4] |

| IDOL mRNA Suppression | Suppression observed | Not specified | This compound also inhibits the mRNA expression of IDOL, another protein involved in LDLR degradation.[4] |

| SREBP2 mRNA Suppression | Suppression observed | Not specified | Inhibition of SREBP2 mRNA expression suggests a broader effect on cholesterol metabolism pathways.[4][5][6] |

Signaling Pathway

The diagram below illustrates the established signaling pathway of PCSK9-mediated LDLR degradation and the proposed mechanism of action for this compound.

Caption: PCSK9-mediated LDLR degradation pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for analyzing the effect of this compound on LDLR protein expression in a human hepatocyte cell line, such as HepG2.

Objective:

To determine the effect of this compound on the protein expression levels of LDLR in HepG2 cells.

Materials:

-

HepG2 cells

-